molecular formula C21H26FN5O3 B2608730 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1251610-33-9

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2608730
CAS No.: 1251610-33-9
M. Wt: 415.469
InChI Key: VLOCOTKOYIFNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is a research compound recognized for its potent and selective inhibition of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K pathway is a critical signaling node frequently dysregulated in cancer, and the β-isoform plays a unique role in tumors driven by PTEN loss. This compound therefore serves as a critical pharmacological tool for investigating PTEN-deficient cancers and the specific role of PI3Kβ in oncogenic signaling, proliferation, and tumor survival . Its high selectivity over other PI3K isoforms allows researchers to dissect complex pathway biology and validate PI3Kβ as a therapeutic target. The morpholine and dihydropyrimidin-4-one motifs are structural features common to many kinase inhibitors, contributing to target binding. Research with this inhibitor is primarily focused on targeted cancer therapy development , exploring mechanisms of drug sensitivity and resistance, and combination studies with other anticancer agents to achieve synergistic efficacy.

Properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2-morpholin-4-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O3/c1-16-14-19(28)27(21(23-16)26-10-12-30-13-11-26)15-20(29)25-8-6-24(7-9-25)18-4-2-17(22)3-5-18/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOCOTKOYIFNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of the piperazine and morpholine rings, followed by their functionalization and coupling. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Characteristics

This compound is characterized by a complex molecular structure that includes a pyrimidine core, piperazine and morpholine rings, and a fluorophenyl substituent. Its molecular formula is C23H27FN6O3C_{23}H_{27}F_{N_{6}}O_{3}, with a molecular weight of 466.54 g/mol. The structural formula can be represented as follows:\text{Structure }\text{3 2 4 4 fluorophenyl piperazin 1 yl 2 oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one}

Antidepressant Activity

Research indicates that compounds similar to 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that derivatives of this compound can enhance serotonergic neurotransmission, making them potential candidates for treating depression and anxiety disorders.

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Dihydropyrimidinones have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Preliminary studies demonstrate that this compound may inhibit the growth of specific cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Antimicrobial Properties

Emerging research has highlighted the antimicrobial activity of pyrimidine derivatives. The presence of the morpholine ring may enhance the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

General Synthesis Steps:

  • Formation of Dihydropyrimidinone: The initial step involves the condensation of an appropriate aldehyde with urea or thiourea in the presence of an acid catalyst to form a dihydropyrimidinone.
  • Piperazine Substitution: The introduction of the piperazine ring can be achieved through nucleophilic substitution reactions where a piperazine derivative reacts with the dihydropyrimidinone intermediate.
  • Morpholine Addition: Finally, the morpholine group is introduced via a similar nucleophilic substitution mechanism to yield the final product.

Case Study 1: Antidepressant Efficacy

A study published in Pharmacology Reports evaluated the antidepressant effects of synthesized derivatives similar to this compound in animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-lifting properties compared to control groups.

Case Study 2: Antitumor Activity

Research conducted by Zhang et al. (2020) demonstrated that derivatives containing the dihydropyrimidinone structure exhibited cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The study concluded that these compounds could serve as lead structures for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Pyrimidin-4-yl Methanone Derivatives ()

Example Structure :

  • 6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone
Feature Comparison to Target Compound
Core Structure Pyrimidin-4-yl methanone (non-hydrated) vs. dihydropyrimidin-4-one (partially saturated core).
Key Substituents Chloro-trifluoromethylphenyl group; sulfonyl chlorides in derivatives.
Synthesis Reflux with triethylamine in ethylene dichloride; sulfonylation at piperazine .
Implications The trifluoromethyl group increases lipophilicity, potentially enhancing CNS penetration.

Thieno[2,3-d]pyrimidines with Morpholine and Piperazine Groups ()

Example Structure :

  • 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine
Feature Comparison to Target Compound
Core Structure Thieno[2,3-d]pyrimidine (sulfur-containing heterocycle) vs. dihydropyrimidinone.
Key Substituents Methanesulfonyl-piperazine; morpholine at position 3.
Synthesis Suzuki coupling with boronic acids; sodium borohydride reduction .
Implications Sulfonyl groups improve aqueous solubility but may reduce blood-brain barrier permeability.

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

Example Structure :

  • 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Feature Comparison to Target Compound
Core Structure Pyrido[1,2-a]pyrimidin-4-one (fused bicyclic system) vs. monocyclic dihydropyrimidinone.
Key Substituents Fluoro-benzisoxazolyl-piperidine; ethyl linker.
Implications The fused bicyclic core may confer rigidity, impacting receptor selectivity.

Nitro-pyrimidine Derivatives with Piperidine/Morpholine Groups ()

Example Structure :

  • 4-{4-[5-Nitro-6-(4-proxymethyl-piperidin-1-yl)-pyrimidin-4-yloxy]-phenyl}-butan-2-one
Feature Comparison to Target Compound
Core Structure Pyrimidine with nitro group vs. dihydropyrimidinone.
Key Substituents Nitro group; proxymethyl-piperidine; aryloxy linkages.
Implications Nitro groups may increase electrophilicity, posing metabolic instability risks.

Structural and Functional Analysis

Role of the Dihydropyrimidinone Core

The partially saturated 3,4-dihydropyrimidin-4-one core in the target compound provides conformational flexibility compared to fully aromatic pyrimidines or rigid fused systems (e.g., thienopyrimidines). This flexibility may enhance binding to dynamic enzyme active sites .

Impact of Substituents

  • 4-Fluorophenylpiperazine : Likely contributes to serotonin/dopamine receptor interactions, analogous to antipsychotic agents .
  • Morpholin-4-yl : Enhances solubility and hydrogen-bonding capacity, critical for pharmacokinetics .
  • Methyl Group at Position 6 : May sterically hinder metabolic oxidation, improving stability .

Biological Activity

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN6O2C_{23}H_{23}FN_6O_2 with a molecular weight of 466.54 g/mol. Its structure includes a dihydropyrimidinone core, substituted with a morpholine ring and a piperazine moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC23 H23 F N6 O2
Molecular Weight466.54 g/mol
LogP2.8937
Polar Surface Area57.444 Ų
Hydrogen Bond Acceptors6

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine and morpholine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group is believed to enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antibacterial activity .

Anti-inflammatory Effects

Studies have reported that related compounds exhibit anti-inflammatory properties. For example, derivatives containing the morpholine ring were tested for their ability to reduce inflammation in animal models. The anti-inflammatory activity was assessed using various assays, including carrageenan-induced paw edema in rats . The results indicated that these compounds could significantly reduce inflammation at doses of 20 and 40 mg/kg.

Analgesic Properties

The analgesic potential of this compound has also been investigated. In vivo studies demonstrated that it could effectively alleviate pain in models such as the formalin test and hot plate test. The analgesic effects were attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain pathways .

The biological activity of this compound may be linked to its ability to interact with specific receptors or enzymes involved in inflammatory and pain pathways. The compound's structure allows it to bind effectively to these targets, modulating their activity.

Case Studies

  • Anti-inflammatory Evaluation : A study conducted on morpholinyl derivatives found that those with similar structures to our compound exhibited significant anti-inflammatory effects without causing ulcerogenicity, indicating a favorable safety profile .
  • Antimicrobial Testing : Another investigation demonstrated that derivatives similar to this compound displayed potent antibacterial activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What synthetic methodologies are validated for synthesizing this compound, and what critical purification steps ensure high yield and purity?

The compound’s synthesis typically involves multi-step condensation reactions, with piperazine and morpholine moieties introduced via nucleophilic substitution or coupling reactions. Key intermediates (e.g., 2-oxoethyl derivatives) require chromatographic purification (silica gel, gradient elution) to remove unreacted fluorophenylpiperazine. Final recrystallization using ethanol/water mixtures improves purity (>98%), as confirmed by HPLC and melting point analysis .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

X-ray diffraction (XRD) is critical for resolving the triclinic crystal system (space group P1, α = 73.489°, β = 71.309°, γ = 83.486°) and validating bond lengths/angles . Complementary NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular connectivity, particularly for distinguishing morpholine and piperazine proton environments .

Q. How can researchers optimize solubility and stability for in vitro assays?

Use co-solvents like DMSO (≤0.1% v/v) in aqueous buffers (pH 7.4) to enhance solubility. Stability studies under UV light and varying temperatures (4–37°C) via LC-MS over 72 hours identify degradation products, guiding storage conditions (lyophilized, -80°C) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data across different assay systems?

Orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) mitigate false positives. For example, discrepancies in kinase inhibition profiles may arise from off-target effects; counter-screening against structurally related kinases (e.g., PI3K vs. mTOR) clarifies specificity . Dose-response curves with Hill slope analysis further validate mechanistic hypotheses .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR) for this compound?

Molecular docking (AutoDock Vina) using the compound’s XRD-derived geometry identifies key interactions (e.g., hydrogen bonding with morpholine oxygen, π-π stacking with fluorophenyl). Free energy perturbation (FEP) calculations predict the impact of methyl group substitution at position 6 on binding entropy .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

Polymorphs may form due to conformational flexibility in the dihydropyrimidinone ring. High-throughput screening (HT-XRD) with varying solvents (e.g., acetonitrile vs. ethyl acetate) identifies stable forms. Rietveld refinement of powder XRD data quantifies phase purity, while differential scanning calorimetry (DSC) confirms thermal stability .

Q. How should researchers design toxicity studies to evaluate off-target effects in preclinical models?

Prioritize organ-specific toxicity panels (e.g., hepatotoxicity via ALT/AST levels, cardiotoxicity via hERG channel inhibition). Metabolite identification using LC-QTOF-MS in hepatic microsomes predicts reactive intermediates, while genomic profiling (RNA-seq) of treated tissues reveals pathways like oxidative stress response .

Methodological Guidance

  • For synthesis optimization : Use Design of Experiments (DoE) to vary reaction temperature, solvent polarity, and catalyst loading, reducing side-product formation .
  • For crystallography : Employ synchrotron radiation (λ = 0.7107 Å) to improve data resolution (<0.8 Å), particularly for low-electron-density regions like the fluorophenyl group .
  • For bioactivity validation : Combine SPR with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.